molecular formula C19H18F2N2O2 B2726445 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine CAS No. 425666-81-5

1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine

Cat. No.: B2726445
CAS No.: 425666-81-5
M. Wt: 344.362
InChI Key: WOPKEWKIOPZVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine is a fluorinated piperazine derivative intended for research and development purposes only. This compound is part of a class of small molecules where a piperazine core is functionalized with benzoyl groups, a structural motif of significant interest in medicinal chemistry. Piperazine rings are among the most important building blocks in drug discovery, frequently found in compounds across various therapeutic areas . The strategic incorporation of fluorine atoms, particularly in the para position of the benzoyl rings, is a common practice in drug design to influence a molecule's electronic properties, metabolic stability, and membrane permeability . The specific 4-fluorobenzoyl group is found in other known chemical entities, underscoring its relevance in the development of bioactive molecules . Researchers can utilize this compound as a key synthetic intermediate or as a building block for constructing more complex chemical architectures. Its structure, featuring the 2-methyl group on the piperazine ring, may be of specific interest for studying stereochemistry and structure-activity relationships (SAR) in the design of novel pharmacologically active agents . Like its close structural analog 1,4-bis(3-fluorobenzoyl)-2-methylpiperazine, this compound is characterized by properties typical of such scaffolds, including a defined molecular weight and a specific heavy atom count . Intended Use: This product is provided exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-fluorobenzoyl)-3-methylpiperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-13-12-22(18(24)14-2-6-16(20)7-3-14)10-11-23(13)19(25)15-4-8-17(21)9-5-15/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPKEWKIOPZVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction: Acylation of 2-Methylpiperazine

The fundamental synthesis route involves a two-step acylation of 2-methylpiperazine with 4-fluorobenzoyl chloride under inert conditions.

Reaction Scheme:

  • Initial Mono-Acylation :
    $$
    \text{2-Methylpiperazine} + \text{4-Fluorobenzoyl Chloride} \xrightarrow{\text{Base}} \text{1-(4-Fluorobenzoyl)-2-methylpiperazine} + \text{HCl}
    $$
  • Second Acylation :
    $$
    \text{1-(4-Fluorobenzoyl)-2-methylpiperazine} + \text{4-Fluorobenzoyl Chloride} \xrightarrow{\text{Base}} \text{1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine} + \text{HCl}
    $$

Conditions :

  • Solvent : Dichloromethane (DCM) or chloroform.
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl.
  • Temperature : 0–25°C (exothermic reaction requires controlled cooling).
  • Atmosphere : Nitrogen or argon to prevent moisture ingress.

Detailed Protocol

  • Step 1 : Add 2-methylpiperazine (1 equiv) to anhydrous DCM under nitrogen.
  • Step 2 : Slowly introduce 4-fluorobenzoyl chloride (2.2 equiv) via dropping funnel, maintaining temperature <25°C.
  • Step 3 : Stir for 12–24 hours at room temperature.
  • Workup :
    • Wash with 1M HCl to remove unreacted starting materials.
    • Dry organic layer over Na₂SO₄ and concentrate under reduced pressure.
  • Purification : Recrystallize from ethanol or perform column chromatography (silica gel, ethyl acetate/hexane gradient).

Reaction Optimization Strategies

Stoichiometric and Solvent Effects

Parameter Optimal Value Impact on Yield/Purity
Piperazine:Acyl Chloride 1:2.2 Minimizes mono-acylated byproducts
Solvent Polarity Dichloromethane Enhances reaction rate vs. THF or DMF
Base Equivalents 2.5 equiv TEA Ensures complete HCl neutralization

Key Findings :

  • Excess acyl chloride (10–20%) drives the reaction to completion.
  • Polar aprotic solvents improve nucleophilicity of piperazine’s nitrogen atoms.

Temperature and Time Dependence

  • Low Temperature (0–5°C) : Reduces side reactions but slows kinetics.
  • Room Temperature (20–25°C) : Balances reaction speed and selectivity.
  • Extended Stirring (24+ hours) : Necessary for >90% conversion in second acylation.

Purification and Characterization

Isolation Techniques

Method Conditions Purity Outcome
Acid-Base Extraction 1M HCl wash followed by NaHCO₃ rinse Removes unreacted amine
Recrystallization Ethanol or ethanol/water mixture >95% purity
Column Chromatography Silica gel, EtOAc/hexane (1:3→1:1) 98–99% purity

Spectroscopic Verification

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) :
    • Piperazine protons: δ 3.5–4.0 ppm (multiplet, 8H).
    • Aromatic protons: δ 7.2–7.9 ppm (doublets, J = 8.6 Hz, 8H).
    • Methyl group: δ 1.2 ppm (singlet, 3H).

Infrared Spectroscopy (IR) :

  • C=O Stretch : 1680 cm⁻¹ (strong).
  • C-F Stretch : 1220–1150 cm⁻¹.

Industrial-Scale Considerations

Continuous Flow Reactor Design

  • Advantages : Enhanced heat transfer, reduced reaction time, and scalability.
  • Parameters :
    • Residence Time : 30–60 minutes.
    • Temperature Control : Jacketed reactors maintained at 20°C.

Waste Management

  • HCl Neutralization : On-site treatment with NaOH to produce NaCl slurry.
  • Solvent Recovery : Distillation of DCM for reuse (85–90% recovery).

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the benzoyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine serves as a versatile building block in organic synthesis. Its structure allows for the introduction of diverse functional groups through various chemical reactions, enabling the creation of complex organic molecules. This property is particularly beneficial in the development of pharmaceuticals and agrochemicals.

Synthetic Routes
The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 2-methylpiperazine in the presence of a base such as triethylamine. This reaction occurs under an inert atmosphere to prevent side reactions.

Biological Applications

Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of liver, breast, colon, and gastric cancer cells. The mechanism involves the generation of reactive oxygen species leading to oxidative stress and apoptosis in cancer cells .

Biochemical Probes
The compound is also investigated for its potential as a biochemical probe. Its ability to interact with specific molecular targets makes it suitable for studying cellular pathways and mechanisms.

Industrial Applications

High-Performance Polymers
In industrial settings, this compound is utilized in the production of high-performance polymers. Its unique chemical properties contribute to the development of materials with enhanced thermal and mechanical stability.

Case Study 1: Anticancer Properties

A study evaluated the cytotoxicity of various derivatives of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine against multiple cancer cell lines. The results demonstrated significant inhibitory activity across different types of cancer cells, highlighting the potential therapeutic applications of this compound .

Case Study 2: Mechanistic Insights

Research investigating the mechanism of action revealed that this compound induces apoptosis through oxidative stress pathways. This finding suggests that compounds with similar structures could be further developed as anticancer agents targeting specific cellular mechanisms .

Data Table: Structure-Activity Relationships (SAR)

CompoundSubstituentIC50 (µM)Activity
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist
This compound-TBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values indicate higher potency.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can generate reactive oxygen species, leading to oxidative stress in cells. This oxidative stress can trigger various cellular pathways, including apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

2.1.1. Piperazine vs. 2-Methylpiperazine Derivatives The presence of the 2-methyl group in 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine distinguishes it from non-methylated analogs. demonstrates that 2-methylpiperazine exhibits temperature-dependent structure-directing effects in aluminophosphate synthesis. At 160°C, 2-methylpiperazine directs distinct inorganic sheet topologies compared to unsubstituted piperazine, but this difference vanishes at 190°C. This highlights the methyl group’s role in modulating templating behavior under specific conditions .

2.1.2. Bis(4-fluorobenzoyl) Substitutions
The bis(4-fluorobenzoyl) moiety is shared with compounds like 1,4-Bis(4-fluorobenzoyl)benzene (), which has a high melting point (129°C) and forms adducts with aluminum chloride. This suggests that fluorinated benzoyl groups enhance thermal stability and Lewis acid-base interactions, properties likely retained in the target compound .

Functional and Pharmacological Comparisons

2.2.1. 5-HT(1A) Receptor Ligands and describe 1,4-disubstituted 2-methylpiperazine derivatives as potent 5-HT(1A) receptor ligands. Structural modifications, such as substituting chloropyrimidine or chloroquinoline groups, significantly impact receptor affinity. For example, quaternary ammonium salts derived from 2-methylpiperazine exhibit enhanced binding due to improved steric and electronic complementarity with the receptor .

2.2.2. Antineoplastic and Protein Kinase Inhibitors Analogues of 1,4-bis(3-alkyloxycarbonylacryloyl)-2-methylpiperazine () have been synthesized for antineoplastic screening. X-ray crystallography reveals that the 2-methyl group stabilizes specific conformations of the acryloyl moiety, which may enhance interactions with biological targets. Similarly, H-7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine) in inhibits protein kinase C with a Ki of 6 μM, demonstrating that methyl-substituted piperazines can achieve high biochemical specificity .

Data Tables

Table 1: Key Properties of Selected Piperazine Derivatives

Compound Melting Point (°C) Key Functional Groups Application/Effect Reference
This compound (Inferred) ~284–285 (analog) Bis(4-fluorobenzoyl), 2-methyl Potential pharmacological agent
1,4-Bis(4-fluorobenzoyl)benzene 129 Bis(4-fluorobenzoyl) High thermal stability, Lewis acid adducts
H-7 (Protein kinase C inhibitor) N/A 2-methylpiperazine sulfonyl Ki = 6 μM for protein kinase C

Table 2: Inhibitory Effects of Piperazine Derivatives in SiO2 Polishing

Additive pH SiO2 MRR Inhibition Selectivity (SiO2/Si3N4) Reference
Piperazine 4 Moderate 8
2-Methylpiperazine 4 Strong 16

Biological Activity

1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a piperazine ring with two 4-fluorobenzoyl substituents, which contribute to its reactivity and interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H16_{16}F2_2N2_2O2_2
  • Molecular Weight : Approximately 344.36 g/mol

The unique structure of this compound allows it to undergo various chemical reactions, including nucleophilic substitutions, which can lead to derivatives with enhanced biological activity.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Calcium Channel Blocking : The compound and its derivatives have been investigated for their ability to block calcium channels, which are crucial in many physiological processes including muscle contraction and neurotransmitter release. This property suggests potential applications in treating cardiovascular diseases and migraines.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibiotics.
  • Acetylcholinesterase Inhibition : Some derivatives of piperazine compounds have shown efficacy as acetylcholinesterase inhibitors, which are vital in the treatment of Alzheimer's disease. This highlights the potential neuroprotective effects of this compound and its analogs .

Biological Activity Profile

The biological activity of this compound has been evaluated through various assays. Key findings include:

Activity Type IC50 (µM) Notes
Anticancer Activity4.36Effective against specific cancer cell lines
Acetylcholinesterase InhibitionVariesSome derivatives outperform standard drugs
Antimicrobial ActivityNot specifiedPromising results in preliminary studies

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

  • Anticancer Studies : A study reported that certain derivatives exhibited significant cytotoxicity against cancer cell lines comparable to established chemotherapeutic agents like doxorubicin. The mechanism involved modulation of topoisomerase II activity, which is critical for DNA replication .
  • Neuropharmacological Applications : Research into piperazine derivatives has shown promise in enhancing cholinergic transmission in the brain, potentially benefiting conditions such as Alzheimer's disease. These compounds were synthesized under mild conditions and demonstrated effective inhibition against acetylcholinesterase .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Reaction of piperazine with fluorinated benzoyl chlorides under basic conditions.
  • Optimization of reaction conditions to maximize yield and purity.

This synthesis pathway allows for the introduction of various substituents on the piperazine ring, leading to a library of derivatives with distinct biological profiles.

Q & A

Q. What are the optimized synthetic routes for 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution or acylation reactions. For example, piperazine derivatives are often synthesized via bis-acylation of 2-methylpiperazine using fluorobenzoyl chloride under anhydrous conditions. Key factors include:

  • Solvent Choice: Polar aprotic solvents like DMF or ethanol are preferred to stabilize intermediates and enhance reactivity .
  • Temperature Control: Reactions are refluxed (e.g., 330 K in ethanol) to ensure complete acylation while avoiding side reactions .
  • Purification: Crystallization from ethanol or acetonitrile is critical for isolating high-purity products, with yields often exceeding 80% when stoichiometry is tightly controlled .

Q. How is X-ray crystallography applied to determine the molecular structure and conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal Growth: Slow evaporation of ethanol or acetone solutions produces diffraction-quality crystals .
  • Data Collection: Using Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector, data are collected at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Refinement: SHELXL software refines the structure, with hydrogen atoms placed geometrically and non-H atoms modeled anisotropically. Conformational analysis (e.g., Cremer-Pople puckering parameters) confirms the piperazine ring adopts a 4C1 chair conformation .

Q. What pharmacological relevance does this compound hold, and how is it screened for bioactivity?

Methodological Answer: Piperazine derivatives are explored as calcium channel blockers (e.g., flunarizine intermediates) and anticancer agents. Screening involves:

  • In Vitro Assays: Competitive binding studies (e.g., fluorimetry) to assess affinity for ion channels or receptors .
  • Cell-Based Models: Testing cytotoxicity in cancer cell lines (e.g., MTT assays) and evaluating apoptosis via flow cytometry .
  • Structural Modifications: Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability and target selectivity .

Advanced Research Questions

Q. How can hydrogen-bonding networks and non-covalent interactions in the crystal lattice be analyzed to predict solubility and stability?

Methodological Answer: Intermolecular interactions are quantified using:

  • Graph-Set Analysis: Classifies hydrogen-bonding patterns (e.g., DDDD motifs for cyclic N–H⋯O bonds) .
  • Hirshfeld Surfaces: Maps close contacts (e.g., C–H⋯F, O–H⋯F) to identify dominant interactions contributing to packing efficiency .
  • Thermogravimetric Analysis (TGA): Correlates thermal stability with lattice energy. For example, hydrates show distinct weight loss steps near 373 K due to water release .

Q. How should researchers resolve contradictions in pharmacological data, such as divergent activity profiles across assays?

Methodological Answer: Contradictions often arise from assay-specific conditions or off-target effects. Strategies include:

  • Dose-Response Curves: Establish EC50/IC50 values under standardized conditions (e.g., pH, serum content) .
  • Molecular Dynamics (MD) Simulations: Predict ligand-receptor binding modes and assess conformational flexibility .
  • Meta-Analysis: Cross-reference with structurally analogous compounds (e.g., 4-chlorobenzylpiperazine derivatives) to identify substituent-specific trends .

Q. What computational methods are recommended for studying structure-activity relationships (SAR) in piperazine derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • Quantitative Structure-Activity Relationship (QSAR): Uses descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate chemical features with bioactivity .
  • Docking Studies: Autodock Vina or Schrödinger Suite models ligand interactions with targets (e.g., calcium channels) to prioritize synthetic targets .

Q. How can researchers address challenges in characterizing disordered solvent molecules or counterions in crystal structures?

Methodological Answer:

  • SQUEEZE (PLATON): Models diffuse electron density from disordered solvents (e.g., ethanol/water) .
  • Anisotropic Refinement: Restraints on displacement parameters (Ueq) improve modeling of partially occupied atoms .
  • Elemental Analysis: Validates stoichiometry when counterions (e.g., Cl⁻) are obscured by disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.